Fananserin

Overview

Description

Fananserin, also known as RP-62203, is a drug that acts as a potent antagonist at both the 5HT 2A receptor and the Dopamine D4 receptor, without blocking other dopamine receptors such as D2 . It has sedative and antipsychotic effects and has been researched for the treatment of schizophrenia .

Synthesis Analysis

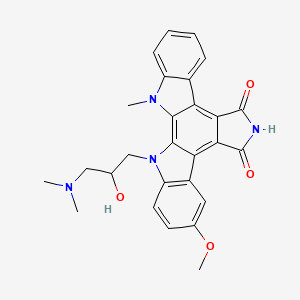

In the search for potentially useful compounds, researchers started from the structure of well-known Fananserin. They tried to develop new derivatives, with a changed profile of activity compared to Fananserin. Literature analysis and virtual screening emerged a group of halogenated long-chain arylpiperazines derivatives of 1,8 naphthosultam/lactam with a hexyl carbon chain to synthesis .

Molecular Structure Analysis

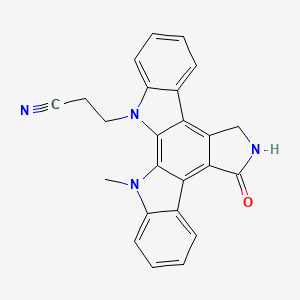

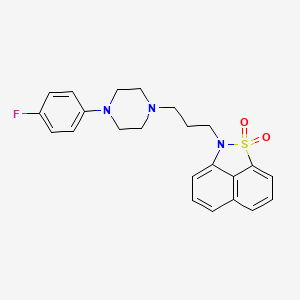

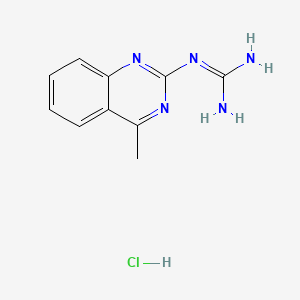

Fananserin has a molecular formula of C23H24FN3O2S. The average mass is 425.519 Da and the monoisotopic mass is 425.157318 Da . The SAR analysis showed a visible dependence of affinity for the 5-HT6 receptors from the structure of ligands .

Chemical Reactions Analysis

Fananserin binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity . Fananserin has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors .

Physical And Chemical Properties Analysis

Fananserin has a density of 1.3±0.1 g/cm3, a boiling point of 641.1±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It has a molar refractivity of 117.9±0.4 cm3, and a molar volume of 319.6±3.0 cm3 .

Scientific Research Applications

Antagonist at 5HT2A Receptor

Fananserin acts as a potent antagonist at the 5HT2A receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor. This action of Fananserin can have implications in the treatment of neurological and psychiatric disorders.

Dopamine D4 Receptor Antagonist

Fananserin also acts as an antagonist at the Dopamine D4 receptor . This receptor is a G protein-coupled receptor encoded by the DRD4 gene. As a dopamine antagonist, Fananserin could be useful in managing conditions related to dopamine dysregulation.

Non-Blocking of Other Dopamine Receptors

Interestingly, while Fananserin acts as an antagonist at the Dopamine D4 receptor, it does not block other dopamine receptors such as D2 . This selective action could potentially reduce side effects associated with the blocking of other dopamine receptors.

Sedative Effects

Fananserin has been observed to have sedative effects . This could make it useful in the management of conditions requiring sedation.

Antipsychotic Effects

Fananserin has antipsychotic effects and has been researched for the treatment of schizophrenia . However, the efficacy was less than expected and results were disappointing .

QSAR Method Application

The Klopman-Peradejordi-Gómez QSAR method was employed to find relationships between electronic structure and receptor affinity in a series of Fananserin derivatives . This research could help in the development of new drugs with improved efficacy and reduced side effects.

Affinity for Various Dopamine and Serotonin Receptors

Fananserin derivatives have been synthesized and tested for their affinity for various dopamine and serotonin receptors . Understanding the affinity of Fananserin for these receptors could lead to the development of more targeted therapies.

Pharmacophore Development

From the results of the QSAR method application, the corresponding 2D pharmacophores were built . Pharmacophores represent the spatial arrangement of features in the drug molecule that are necessary to ensure optimal interactions with a specific target receptor and trigger (or block) its biological response. This could guide the design of new drugs with similar or improved therapeutic effects.

Mechanism of Action

Target of Action

Fananserin, also known as RP-62203, is a potent antagonist that primarily targets two receptors: the 5HT2A receptor and the Dopamine D4 receptor . These receptors play crucial roles in various neurological and psychological processes. The 5HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and is thought to be responsible for many of the neurophysiological effects of serotonin. The Dopamine D4 receptor is a G protein-coupled receptor that inhibits adenylyl cyclase and is involved in various neurological processes, including cognition, emotion, and behavior .

Mode of Action

Fananserin acts as an antagonist at both the 5HT2A receptor and the Dopamine D4 receptor Importantly, Fananserin does this without blocking other dopamine receptors such as D2 . This selective antagonism is thought to contribute to its sedative and antipsychotic effects .

Pharmacokinetics

Details on the pharmacokinetics of Fananserin are limited. One study found that schizophrenic patients administered multiple doses of fananserin tolerated doses 400 percent greater than the maximum tolerated single dose in healthy volunteers . This suggests that the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may vary between individuals and populations, and may be influenced by factors such as disease state .

Result of Action

Fananserin has been shown to have sedative and antipsychotic effects . It has been researched for the treatment of schizophrenia, although the efficacy was less than expected and results were disappointing

properties

IUPAC Name |

3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O2S/c24-19-8-10-20(11-9-19)26-16-14-25(15-17-26)12-3-13-27-21-6-1-4-18-5-2-7-22(23(18)21)30(27,28)29/h1-2,4-11H,3,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIGHGMPMUCLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046743 | |

| Record name | Fananserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fananserin | |

CAS RN |

127625-29-0 | |

| Record name | Fananserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127625-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fananserin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127625290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fananserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FANANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QJ762ET6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Fananserin?

A1: Fananserin exerts its effects primarily by acting as a potent antagonist at both dopamine D4 and serotonin 5-HT2A receptors. [, , ]. This dual antagonism distinguishes it from many typical and atypical antipsychotic agents. [].

Q2: What is the significance of Fananserin's affinity for the dopamine D4 receptor subtype?

A2: While Fananserin displays high affinity for the D4 receptor [, ], its role in the compound's overall efficacy as an antipsychotic remains unclear. Research suggests that D4.4 receptor activity may not be a primary factor in the effectiveness of antiparkinsonian drugs, despite Fananserin's observed activity in this area. [].

Q3: How does Fananserin compare to other antipsychotics in terms of its interaction with serotonin receptors?

A3: Fananserin demonstrates a unique interaction profile with serotonin receptors, especially 5-HT2A and 5-HT2C. In drug discrimination studies, 5-HT2A/2C antagonists showed a more pronounced generalization to Fananserin compared to clozapine. []. This suggests a potentially distinct mechanism in its interaction with these receptors compared to other atypical antipsychotics.

Q4: What is the significance of Fananserin's activity in the nucleus accumbens?

A4: Research shows that Fananserin's action on phencyclidine (PCP)-induced locomotion is localized in the nucleus accumbens. []. This effect is primarily mediated through its interaction with 5-HT2A receptors in this brain region, suggesting a key role for this interaction in its potential antipsychotic effects.

Q5: Have there been any attempts to modify the structure of Fananserin to improve its pharmacological profile?

A5: Yes, research efforts have focused on designing and synthesizing new Fananserin derivatives with structural modifications. []. The goal of these modifications is to alter the pharmacological profile of the compound, potentially enhancing its therapeutic effects as an antidepressant.

Q6: What can be concluded about the efficacy of Fananserin in treating schizophrenia based on the available research?

A6: While initial studies explored Fananserin's potential as an antipsychotic, a double-blind, placebo-controlled study did not demonstrate a significant antipsychotic effect compared to placebo. []. Despite its promising receptor binding profile, further research is needed to determine its clinical utility in treating schizophrenia.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)

![5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B1671977.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671979.png)

![N-(6-Methoxy-2-benzothiazolyl)-2-[[4-(2-propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-acetamide](/img/structure/B1671980.png)

![Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-](/img/structure/B1671981.png)